2-Bromo-4-chlorobenzaldehyde
Overview
Description
2-Bromo-4-chlorobenzaldehyde is an organic compound with the molecular formula C7H4BrClO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine and chlorine atoms, respectively. This compound is widely used as an intermediate in organic synthesis and pharmaceutical chemistry.
Mechanism of Action
Target of Action
2-Bromo-4-chlorobenzaldehyde, a derivative of benzaldehyde, primarily targets organic and inorganic compounds through its functional groups . Benzaldehyde derivatives are commonly employed in the field of pharmaceutical chemistry and in the chemical industry in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of oximes and hydrazones . These reactions involve the interaction of the compound with hydroxylamine or hydrazine, leading to the formation of these products .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific targets and pathways it affects. For example, the formation of oximes and hydrazones can have various effects depending on the context .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the polarity of the solvent has an influence on infrared (IR) spectra of the compounds because of the interaction between solvent and compound, known as the solvent effect . This can potentially affect the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4-chlorobenzaldehyde typically involves multiple steps starting from p-nitrotoluene. The process includes substitution, reduction, substitution, hydrolysis, and elimination reactions. The reaction conditions are optimized to reduce the reaction temperature to normal levels, making the process more environmentally friendly and suitable for industrial production .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity. The process is designed to minimize waste and reduce the environmental impact, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 2-Bromo-4-chlorobenzoic acid.
Reduction: 2-Bromo-4-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-chlorobenzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and flavoring agents.
Comparison with Similar Compounds
- 2-Bromo-4-methylbenzaldehyde
- 2-Bromo-5-chlorobenzaldehyde
- 4-Chloro-2-bromobenzaldehyde
Comparison: 2-Bromo-4-chlorobenzaldehyde is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and interactions. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in various chemical reactions .
Properties
IUPAC Name |
2-bromo-4-chlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOAHIKYBSZIEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70522764 | |
Record name | 2-Bromo-4-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70522764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84459-33-6 | |
Record name | 2-Bromo-4-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70522764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-chlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can infrared spectral data tell us about the structure of 2-bromo-4-chlorobenzaldehyde?
A: Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and characterizing molecular structures. While the provided abstract doesn't detail the specific findings of the study [], we can infer the following:
Q2: How can this infrared spectral data be applied in further research on this compound?
A: The infrared spectral data obtained in this study [] can serve as a reference point for:
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